Iodure d'or(I)

Vue d'ensemble

Description

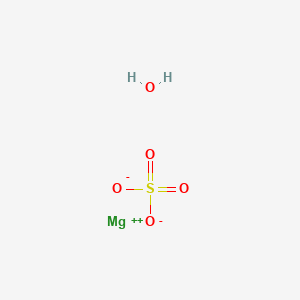

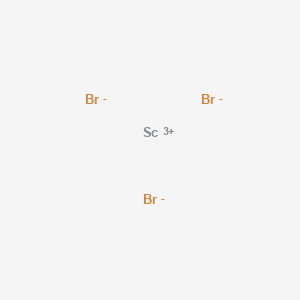

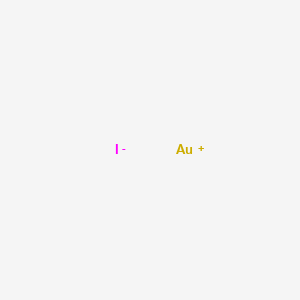

Gold(I) iodide is an inorganic compound composed of gold and iodine, with the chemical formula AuI. It appears as a yellowish to greenish-yellow powder and is known for its unique properties and applications in various fields .

Applications De Recherche Scientifique

Gold(I) iodide has several scientific research applications:

Mécanisme D'action

Target of Action

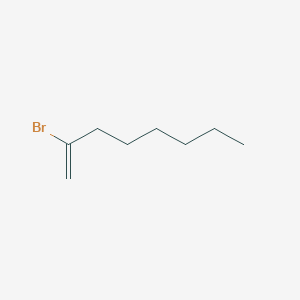

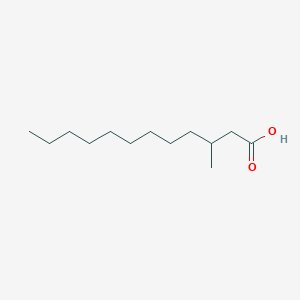

Gold(I) iodide, also known as Gold monoiodide, primarily targets thiol-rich proteins and enzymes . It is often used as a catalyst in Sonogashira reactions, where terminal alkynes are reacted with aryl iodides and bromides to yield corresponding cross-coupling products .

Mode of Action

The compound interacts with its targets through a process known as chemisorption . This involves the formation of a chemical bond between the gold atom in the Gold(I) iodide and the sulfur atom in the thiol group of the target protein or enzyme . This interaction can lead to changes in the structure and function of the target, potentially inhibiting its activity .

Biochemical Pathways

Gold(I) iodide affects various biochemical pathways. For instance, it has been shown to participate in cascade cycloisomerizations of tryptamine-N-ethynylpropiolamide substrates . This process provides a common strategy to access either indolizino[8,7-b]indoles or indolo[2,3-a]quinolizines in a switchable fashion .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability may be influenced by its chemical properties, such as its reactivity and stability .

Result of Action

The molecular and cellular effects of Gold(I) iodide’s action are largely dependent on its targets and the specific biochemical pathways it affects. For instance, by targeting thiol-rich proteins and enzymes, Gold(I) iodide can potentially inhibit their activity, leading to various downstream effects .

Action Environment

The action, efficacy, and stability of Gold(I) iodide can be influenced by various environmental factors. For example, it has been noted that the compound gradually decomposes upon contact with water, humidity, or light . Therefore, the environment in which Gold(I) iodide is used can significantly impact its effectiveness and stability.

Analyse Biochimique

Biochemical Properties

Gold(I) iodide may be used as a catalyst in Sonogashira reactions, wherein terminal alkynes were reacted with aryl iodides and bromides to yield corresponding cross-coupling products

Cellular Effects

It has been found that gold compounds, including Gold(I) iodide, can have strong cytotoxic effects in cancer cells, accompanied by an immediate and irreversible loss of mitochondrial respiration as well as by a crucial imbalance of the intracellular redox state, resulting in apoptotic cell death .

Molecular Mechanism

It is known that Gold(I) iodide can be synthesized by dissolving gold powder in an aqueous solution of iodine and potassium iodide . With Lewis bases, Gold(I) iodide reacts to give numerous complexes

Temporal Effects in Laboratory Settings

Gold(I) iodide has been found to be effective in the leaching of gold in laboratory settings . The method using iodine-iodide for gold leaching is proved feasible through thermodynamic calculation

Metabolic Pathways

It is known that iodide can function as an antioxidant reducing species that can destroy ozone and reactive oxygen species such as hydrogen peroxide

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Gold(I) iodide can be synthesized through several methods:

Dissolving Gold Powder: One common method involves dissolving gold powder in an aqueous solution of iodine and potassium iodide.

Tetrachloridoauric Acid Reaction: Another method includes reacting a solution of tetrachloridoauric acid with potassium iodide.

Direct Reaction: Gold(I) iodide can also be produced by reacting gold and iodine in a protective atmosphere at around 390°C.

Industrial Production Methods: Industrial production of gold monoiodide typically involves the direct reaction method due to its efficiency and scalability. The reaction is carried out in a controlled environment to ensure the purity and stability of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: Gold(I) iodide undergoes various types of chemical reactions, including:

Complex Formation: It reacts with Lewis bases to form numerous complexes.

Decomposition: Gold(I) iodide gradually decomposes upon contact with water, humidity, or light.

Common Reagents and Conditions:

Lewis Bases: Common reagents include phosphines and amines, which facilitate the formation of gold complexes.

Protective Atmosphere: Reactions involving gold monoiodide often require a protective atmosphere to prevent decomposition.

Major Products:

Comparaison Avec Des Composés Similaires

Gold (III) Chloride (AuCl3): Unlike gold monoiodide, gold (III) chloride is a trivalent compound and is used in different catalytic and material science applications.

Gold (III) Bromide (AuBr3): This compound is similar to gold monoiodide but contains bromine instead of iodine.

Uniqueness: Gold(I) iodide is unique due to its specific reactivity with Lewis bases and its ability to form stable complexes. Its decomposition upon exposure to water and light also distinguishes it from other gold halides .

Propriétés

IUPAC Name |

gold(1+);iodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.HI/h;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGIETUGWDAYPU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[Au+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8710 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of Gold(I) iodide?

A1: Gold(I) iodide, also known as gold monoiodide, has the molecular formula AuI. Its molecular weight is 277.84 g/mol.

Q2: Are there any spectroscopic data available for Gold(I) iodide?

A2: Yes, several spectroscopic techniques have been employed to characterize Gold(I) iodide. These include Raman spectroscopy [], Infrared (IR) spectroscopy [, , ], and Nuclear Quadrupole Resonance (NQR) spectroscopy []. These studies have provided valuable insights into the vibrational modes, electronic structure, and bonding characteristics of this compound.

Q3: How does Gold(I) iodide exist structurally?

A3: Gold(I) iodide exhibits intriguing structural features. In the solid state, it forms linear chains with significant aurophilic interactions between adjacent gold atoms. [] This aurophilicity arises from relativistic effects and contributes to the compound's unique properties, including its optical and electronic behavior. [, , ]

Q4: Can you describe the crystal structure of Gold(I) iodide?

A4: Gold(I) iodide crystallizes in a tetragonal crystal system at ambient pressure. [] The structure consists of infinite linear chains of gold and iodine atoms, with each gold atom linearly coordinated to two iodine atoms. The Au-Au distances within these chains are relatively short, indicating significant aurophilic interactions.

Q5: How does pressure affect the structure of Gold(I) iodide?

A5: High-pressure studies using powder X-ray diffraction reveal that Gold(I) iodide undergoes a phase transition at around 1.5 GPa. [] This transition becomes more pronounced at higher pressures, and the low- and high-pressure phases coexist up to 10.7 GPa. Beyond this pressure, an irreversible amorphization process occurs.

Q6: What is the bulk modulus of Gold(I) iodide, and what does it imply?

A6: The bulk modulus of the ambient-pressure tetragonal phase of Gold(I) iodide has been determined to be 18.1(8) GPa. [] This value indicates that the compound is extremely compressible, comparable in softness to rare gases, molecular solids, and some organometallic compounds.

Q7: Is Gold(I) iodide stable under ambient conditions?

A7: Gold(I) iodide is known to be sensitive to light and moisture. It tends to decompose upon exposure to light, forming elemental gold and iodine. Therefore, storage in dark and dry conditions is recommended to ensure its stability.

Q8: How does the structure of Gold(I) iodide affect its luminescence properties?

A8: The presence of aurophilic interactions in Gold(I) iodide plays a crucial role in its luminescence behavior. [, ] The compound exhibits phosphorescence in the solid state, with the emission color influenced by the nature of the ligands attached to the gold atoms and the extent of intermolecular interactions within the crystal lattice.

Q9: Can you explain the role of gold(I) iodide in Sonogashira reactions?

A9: Gold(I) iodide has been found to catalyze Sonogashira reactions, which are important carbon-carbon bond-forming reactions in organic synthesis. [, ] It facilitates the coupling of terminal alkynes with aryl iodides or bromides in the presence of a suitable ligand, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), to yield the corresponding cross-coupling products.

Q10: Has Gold(I) iodide been investigated for biological applications?

A10: While Gold(I) iodide itself has not been extensively studied for its biological activity, several gold(I) complexes, including those with iodide ligands, have shown promising anticancer properties. [, , ] These complexes often incorporate phosphine ligands to enhance their stability and solubility.

Q11: What is known about the mechanism of action of gold(I) complexes in cancer cells?

A11: Studies on the mechanism of action of gold(I) complexes, including some containing iodide ligands, suggest that they can induce apoptosis (programmed cell death) in cancer cells. [] This effect is thought to be mediated through various pathways, including the inhibition of thioredoxin reductase, a key enzyme involved in cellular redox balance.

Q12: Are there any known challenges associated with using gold(I) complexes as therapeutic agents?

A12: One potential challenge associated with using gold(I) complexes, including those containing iodide ligands, as therapeutic agents is their potential toxicity. [, ] Careful optimization of the ligand design and formulation strategies is crucial to minimize any adverse effects and improve their safety profile.

Q13: Are there any specific analytical methods used to characterize Gold(I) iodide?

A13: Several analytical techniques are employed to characterize and quantify Gold(I) iodide. These include X-ray crystallography for structural determination, [, , , ] elemental analysis to determine its composition, and spectroscopic methods like Raman and IR spectroscopy to analyze its vibrational modes. [, , , ]

Q14: What are some alternatives or substitutes for Gold(I) iodide in its various applications?

A14: In catalysis, palladium-based catalysts are often considered alternatives to gold(I) iodide for Sonogashira reactions. [] For biological applications, other metal-based complexes, such as those containing platinum or ruthenium, have shown promising anticancer activity and are being explored as potential alternatives to gold(I) complexes. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.